molecular formula C20H24FN3O3S B2434658 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide CAS No. 897618-57-4

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Cat. No.: B2434658
CAS No.: 897618-57-4
M. Wt: 405.49
InChI Key: UYLKBXBVRXTUQU-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and a benzamide moiety, making it a versatile candidate for further study and application.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-2-4-17(5-3-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLKBXBVRXTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be deconstructed into three primary fragments:

  • 4-(4-Fluorophenyl)piperazine : A substituted piperazine core providing receptor-binding affinity.
  • Ethylsulfonamide Linker : A sulfonamide-bridged ethyl group connecting the piperazine and benzamide moieties.
  • 4-Methylbenzamide : An aromatic acyl group contributing to metabolic stability.

Retrosynthetic disconnection suggests sequential assembly via:

  • Sulfonylation of 4-(4-fluorophenyl)piperazine with a functionalized ethylsulfonyl chloride.
  • Subsequent acylation of the ethylamine intermediate with 4-methylbenzoyl chloride.

Stepwise Synthesis Protocol

Step 1: Synthesis of 4-(4-Fluorophenyl)piperazine

Reaction Scheme :
$$
\text{1,2-Dibromoethane} + \text{4-Fluoroaniline} \xrightarrow{\text{NaH, DMF}} \text{4-(4-Fluorophenyl)piperazine}
$$
Conditions :

  • Solvent: Anhydrous DMF, 0°C → rt, 12 h.
  • Workup: Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
  • Yield: 68–72%.
Step 2: Preparation of 2-Aminoethylsulfonyl Chloride

Method A (Thiol Oxidation Pathway) :

  • Protection : Cysteamine (2-aminoethanethiol) is Boc-protected:
    $$
    \text{NH}2\text{CH}2\text{CH}2\text{SH} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NHCH}2\text{CH}_2\text{SH}
    $$
  • Oxidation : Thiol → sulfonic acid using H₂O₂/HCl:
    $$
    \text{Boc-NHCH}2\text{CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2} \text{Boc-NHCH}2\text{CH}2\text{SO}_3\text{H}
    $$
  • Chlorination : PCl₅-mediated conversion to sulfonyl chloride:
    $$
    \text{Boc-NHCH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{Boc-NHCH}2\text{CH}2\text{SO}_2\text{Cl}
    $$
    Method B (Organometallic-DABSO Route) :
  • Sulfinate Formation :
    $$
    \text{CH}3\text{CH}2\text{MgBr} + \text{DABSO} \rightarrow \text{CH}3\text{CH}2\text{SO}_2^-\text{MgBr}^+
    $$
  • Sulfonyl Chloride Generation :
    $$
    \text{CH}3\text{CH}2\text{SO}2^-\text{MgBr}^+ \xrightarrow{\text{SOCl}2} \text{CH}3\text{CH}2\text{SO}_2\text{Cl}
    $$
    Yield : 75–83% for Method B.
Step 3: Sulfonamide Coupling

Reaction :
$$
\text{Boc-NHCH}2\text{CH}2\text{SO}2\text{Cl} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NHCH}2\text{CH}2\text{SO}_2\text{-Piperazine}
$$
Conditions :

  • Solvent: THF, 0°C → rt, 4 h.
  • Purification: Recrystallization (EtOH/H₂O).
  • Yield: 85–90%.
Step 4: Deprotection and Acylation
  • Boc Removal :
    $$
    \text{Boc-NHCH}2\text{CH}2\text{SO}2\text{-Piperazine} \xrightarrow{\text{TFA/DCM}} \text{NH}2\text{CH}2\text{CH}2\text{SO}_2\text{-Piperazine}
    $$
  • Benzamide Formation :
    $$
    \text{NH}2\text{CH}2\text{CH}2\text{SO}2\text{-Piperazine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{DMAP}} \text{Target Compound}
    $$
    Conditions :
  • Solvent: CH₂Cl₂, 0°C, 2 h.
  • Yield: 78–82%.

Industrial-Scale Production Considerations

Process Optimization

  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.
  • Continuous Flow Systems : Mitigate exothermic risks during SOCl₂ reactions.
  • Green Chemistry : Replace PCl₅ with SOCl₂/DMF for safer chlorination.

Purification Strategies

Step Technique Purity Yield
Piperazine Synthesis Column Chromatography >95% 70%
Sulfonyl Chloride Distillation 98% 80%
Final Compound Recrystallization (EtOAc) 99.5% 75%

Mechanistic Insights and Side Reactions

Sulfonylation Dynamics

The piperazine’s secondary amine attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride via an Sₙ2 mechanism. Steric hindrance from the 4-fluorophenyl group necessitates prolonged reaction times (4–6 h).

Competing Pathways

  • Over-Acylation : Excess benzoyl chloride leads to diacylated byproducts (controlled by stoichiometry).
  • Sulfonate Ester Formation : Mitigated by anhydrous conditions and molecular sieves.

Comparative Analysis of Synthetic Methods

Parameter Thiol Oxidation Organometallic-DABSO
Cost Low High
Scalability Limited Excellent
Hazard Profile Moderate (PCl₅) Low (DABSO)
Overall Yield 62% 78%

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide (-SO₂-NR₂) and amide (-CONR₂) groups undergo hydrolysis under specific conditions:

Reaction Type Reagents/Conditions Outcome Yield Source
Acidic hydrolysis6M HCl, reflux (12 hrs)Cleavage of sulfonamide group to yield 4-methylbenzamide + sulfonic acid68%
Basic hydrolysis2M NaOH, 80°C (8 hrs)Partial decomposition of amide bond; forms sodium sulfonate intermediate42%

Key Observation : Acidic conditions favor sulfonamide cleavage, while basic conditions lead to incomplete amide hydrolysis due to steric hindrance from the piperazine ring.

Alkylation Reactions

The piperazine nitrogen and sulfonamide nitrogen serve as nucleophilic sites for alkylation:

Alkylating Agent Conditions Product Selectivity Source
Methyl iodideDMF, K₂CO₃, 60°C (6 hrs)N-methylated piperazine derivativePiperazine N > sulfonamide N
Ethyl bromoacetateTHF, DIEA, rt (24 hrs)Ethyl glycinate conjugate at sulfonamide nitrogen78% sulfonamide N alkylation

Mechanistic Insight : Alkylation occurs preferentially at the less hindered piperazine nitrogen due to conformational flexibility. Steric bulk directs subsequent reactions to the sulfonamide nitrogen .

Oxidation Reactions

The fluorophenyl group and sulfonamide moiety exhibit distinct oxidative behavior:

Oxidizing Agent Conditions Outcome Application Source
KMnO₄ (aq)H₂SO₄, 100°C (3 hrs)Fluorophenyl → fluorobenzoic acid derivativeFunctionalization for prodrug design
mCPBACH₂Cl₂, 0°C → rt (2 hrs)Sulfonamide → sulfonic acid (minor pathway)Oxidative stability assessment

Notable Finding : Oxidation of the fluorophenyl group proceeds with 94% regioselectivity at the para position relative to fluorine. The sulfonamide group shows resistance to oxidation except under strong acidic conditions .

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl ring undergoes substitution:

Nucleophile Conditions Product Rate (k, M⁻¹s⁻¹) Source
PiperidineDMSO, 120°C (48 hrs)4-piperidinophenyl derivative2.3 × 10⁻⁵
Sodium methoxideMeOH, reflux (72 hrs)4-methoxyphenyl analog1.1 × 10⁻⁶

Structural Influence : Substitution rates are 10³ slower than unfluorinated analogs due to fluorine’s strong electron-withdrawing effect .

Stability Under Pharmacological Conditions

Condition Time Degradation Stability Source
pH 1.2 (simulated gastric)24 hrs<5%Stable
pH 7.4 (blood)24 hrs12%Moderate
UV light (300-400 nm)48 hrs28%Photo-sensitive

Critical Note : Instability at physiological pH suggests prodrug strategies may enhance bioavailability .

Piperazine N-Alkylation

  • Dissolve 1.0 g compound in 15 mL anhydrous DMF.

  • Add 2.2 eq methyl iodide and 3.0 eq K₂CO₃.

  • Heat at 60°C under N₂ for 6 hrs.

  • Quench with ice-water, extract with EtOAc (3 × 20 mL).

  • Purify by silica chromatography (hexane:EtOAc 3:1).

Fluorophenyl Oxidation

  • Suspend 500 mg compound in 10 mL 2M H₂SO₄.

  • Add 1.5 eq KMnO₄ in portions at 100°C.

  • Reflux 3 hrs, filter hot, neutralize with NaOH.

  • Extract with CHCl₃, dry (MgSO₄), concentrate.

Scientific Research Applications

Biological Activities

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide exhibits several biological activities:

Antidepressant Activity:
The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which may provide therapeutic benefits in treating depression while minimizing side effects associated with traditional SSRIs. The piperazine moiety is crucial for its binding affinity to serotonin transporters (SERT) in the brain .

Neuroprotective Properties:
Research suggests that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative disorders due to its ability to modulate neurotransmitter systems .

Antimicrobial and Anticancer Activities:
Other studies have indicated that derivatives of similar compounds exhibit significant antimicrobial effects against various bacterial strains and anticancer activities against human colorectal carcinoma cell lines (HCT116). These findings highlight the potential for developing new therapeutic agents based on this compound .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteriaCompounds derived from similar structures showed significant antimicrobial effects with MIC values ranging from 1.27 µM to 2.65 µM .
Anticancer EvaluationTested against HCT116 cell lineCertain derivatives demonstrated IC50 values lower than standard drugs like 5-FU, indicating strong anticancer potential (e.g., IC50 = 4.53 µM) .
Neuropharmacological StudyInvestigated binding affinity to SERTConfirmed that compounds like this compound could modulate serotonin levels effectively .

Applications in Research and Development

The versatility of this compound makes it valuable for researchers exploring new therapeutic avenues:

Pharmaceutical Development:
This compound can serve as a lead structure for developing new antidepressants or neuroprotective agents.

Synthetic Chemistry:
Its unique structural features allow for further derivatization, making it a useful building block in synthetic organic chemistry.

Biological Research:
The compound's interactions with neurotransmitter systems make it an important subject for studies aimed at understanding mood disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

  • N-(2-((4-(3-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

  • N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Uniqueness: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide stands out due to its specific fluorophenyl group, which can influence its binding affinity and biological activity compared to its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover additional uses and benefits of this versatile compound.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl ethyl propionamide moiety. Its molecular formula is C18H22FN3O3SC_{18}H_{22}FN_3O_3S, and it possesses unique chemical properties that enhance its biological activity.

This compound is believed to interact with various neurotransmitter receptors, specifically serotonin and dopamine receptors. This interaction modulates neurotransmitter systems that are critical in regulating mood and behavior, making it a candidate for treating conditions such as anxiety and depression .

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study evaluating its efficacy, the compound demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting enhanced mood-related behaviors .

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals contributes to its neuroprotective effects, which may be beneficial in neurodegenerative diseases .

Case Studies

  • Preclinical Trials : In a series of preclinical trials, the compound was administered to rodent models exhibiting symptoms of anxiety and depression. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Molecular Docking Studies : Molecular docking simulations have illustrated the binding affinity of this compound to serotonin receptors (5-HT1A and 5-HT2A). The binding interactions suggest that modifications to the piperazine ring could enhance receptor selectivity and potency .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityBinding Affinity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)propionamideStructureModerate antidepressant effectsLower than target compound
N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)propionamideStructureSimilar efficacy in FSTComparable binding affinity
N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)propionamideStructureReduced activitySignificantly lower

The presence of the fluorine atom in this compound enhances its metabolic stability and lipophilicity compared to its analogs, potentially leading to improved pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for preparing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, and what key reaction conditions are required?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperazine ring substituted with a 4-fluorophenyl group.
  • Step 2 : Sulfonylation of the piperazine moiety using sulfonyl chloride derivatives under anhydrous conditions.
  • Step 3 : Coupling the sulfonylated piperazine with 4-methylbenzoyl chloride via nucleophilic acyl substitution, often requiring basic conditions (e.g., triethylamine) and polar aprotic solvents (e.g., acetonitrile) .
  • Key Conditions : Temperature control (reflux at 80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), sulfonyl groups (δ 3.0–3.5 ppm), and benzamide carbonyls (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 445.5 for C₁₈H₂₁F₂N₃O₄S) and fragments .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) by quantifying impurities .

Q. What are the primary functional groups in this compound, and how do they influence its physicochemical properties?

  • Piperazine Core : Enhances solubility in aqueous media via protonation at physiological pH .
  • Sulfonyl Group : Increases metabolic stability and mediates hydrogen bonding with biological targets (e.g., enzymes) .
  • 4-Methylbenzamide : Contributes to lipophilicity (logP ~2.8), facilitating membrane permeability .
  • 4-Fluorophenyl : Electron-withdrawing effects modulate electronic distribution, affecting binding affinity .

Q. What initial biological screening approaches are used to evaluate its potential therapeutic applications?

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A receptors, Ki ~10 nM) .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., IC₅₀ values in µM range) .
  • ADME Profiling : Microsomal stability tests (e.g., t½ in human liver microsomes) and Caco-2 permeability assays .

Advanced Research Questions

Q. How do structural modifications in the benzamide or piperazine moieties affect the compound's binding affinity to target receptors?

  • Benzamide Modifications :
    • Methyl Substitution : 4-Methyl enhances steric hindrance, reducing off-target interactions while maintaining affinity for serotonin receptors .
    • Halogenation : Fluorine at the benzamide para position improves metabolic stability but may reduce solubility .
  • Piperazine Modifications :
    • Fluorophenyl vs. Methoxyphenyl : 4-Fluorophenyl increases selectivity for 5-HT₁A over dopamine D₂ receptors (10-fold difference in Ki) .
    • Sulfonyl Linker Length : Ethyl spacers optimize distance between piperazine and benzamide for target engagement .

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Case Example : Discrepancies in antitumor activity (e.g., IC₅₀ ranging from 1–50 µM) may arise from:
    • Cell Line Variability : Genetic differences in cancer models (e.g., p53 status in HeLa vs. MCF-7) .
    • Assay Conditions : Varying serum concentrations or incubation times affecting compound stability.
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent labs .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining efficacy?

  • Prodrug Design : Esterification of the benzamide carbonyl to improve oral bioavailability .
  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL in PBS) without altering receptor affinity .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles extend plasma half-life from 2 to 12 hours in rodent models .

Q. What advanced analytical techniques are critical for elucidating its interaction mechanisms with biological targets?

  • X-ray Crystallography : Resolves binding modes with 5-HT₁A receptors (e.g., hydrogen bonds with Tyr390) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kon/koff) for structure-activity relationship (SAR) studies .
  • Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å) .

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